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Compound of Interest

Compound Name: 5-Chloro-2-ethoxyaniline

Cat. No.: B174713

5-Chloro-2-ethoxyaniline (CAS No: 15793-48-3) is a halogenated aromatic amine.[1][2]
Structurally, it is a derivative of aniline, a foundational molecule in the synthesis of numerous
dyes, polymers, and pharmaceuticals. The presence of both a chloro and an ethoxy group on
the aniline ring is expected to significantly influence its chemical properties and, consequently,
its toxicological profile. Understanding the specific hazards associated with this compound is
critical for ensuring laboratory safety, conducting meaningful risk assessments, and guiding the
development of potentially related chemical entities.

This guide provides a comprehensive analysis of the available toxicological data for 5-Chloro-
2-ethoxyaniline. Where direct experimental data for this specific molecule is limited, we will
employ a structure-activity relationship (SAR) approach, drawing insights from closely related
chloroanilines and ethoxyanilines to build a predictive toxicological model. This method allows
for a scientifically grounded assessment of its potential hazards.

Section 1: Hazard Identification and GHS
Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides
a standardized summary of the known hazards of 5-Chloro-2-ethoxyaniline. This
classification, derived from available data, serves as the primary indicator of its toxicological
profile.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b174713?utm_src=pdf-interest
https://www.benchchem.com/product/b174713?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/410076
https://lead-sciences.com/product/5-chloro-2-ethoxyaniline/
https://www.benchchem.com/product/b174713?utm_src=pdf-body
https://www.benchchem.com/product/b174713?utm_src=pdf-body
https://www.benchchem.com/product/b174713?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/410076
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Hazard . .
Hazard Class Category Pictogram Signal Word
Statement
Acute Toxicity, H302: Harmful if )
Category 4 Irritant Danger
Oral swallowed
Acute Toxicity, H312: Harmful in )
Category 4 ) ) Irritant Danger
Dermal contact with skin
Acute Toxicity, H332: Harmful if ]
] Category 4 ] Irritant Danger
Inhalation inhaled
Skin
) o H315: Causes .
Corrosion/Irritatio ~ Category 2 o Irritant Danger
skin irritation
n
) H318: Causes
Serious Eye ) ]
o Category 1 serious eye Corrosive Danger
Damage/Irritation
damage
Specific Target
o H335: May
Organ Toxicity ) )
(Sing| Category 3 cause respiratory lrritant Danger
ingle
¢ irritation
Exposure)
Source: GHS

classification
data from
PubChem.[1]

The GHS classification immediately identifies 5-Chloro-2-ethoxyaniline as a substance with
significant acute toxicity across multiple exposure routes and a high potential for causing
severe local effects on the eyes and skin.[1]

Section 2: Acute and Localized Toxicity
Acute Systemic Toxicity

The compound is classified as "Harmful" if swallowed, inhaled, or in contact with skin.[1] This
indicates that exposure above certain thresholds can lead to significant systemic health effects
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or death. While specific LD50 (median lethal dose) values for 5-Chloro-2-ethoxyaniline are
not readily available in the provided literature, the classification is based on data submitted to
regulatory bodies like the European Chemicals Agency (ECHA).[1] For context, related
compounds like 4-ethoxyaniline and 4-chloroaniline have oral LD50 values in rats of 540 mg/kg
and 300 mg/kg, respectively, underscoring the moderate to high acute toxicity of this chemical
class.[3]

Irritation and Corrosivity

o Eye Damage: The classification as Eye Damage Category 1 is the most severe, indicating a
risk of permanent eye injury upon contact.[1] This necessitates the use of stringent eye
protection, such as chemical safety goggles and a face shield, when handling the substance.

o Skin and Respiratory Irritation: The compound is a confirmed skin irritant (Category 2) and
may cause respiratory irritation (Category 3).[1] This is consistent with the properties of many
aromatic amines. Proper handling procedures, including the use of gloves and working in a
well-ventilated area or fume hood, are mandatory.[4]

Section 3: Mechanistic Toxicology - A Predictive
Analysis

Direct, long-term toxicological studies on 5-Chloro-2-ethoxyaniline are not extensively
published. Therefore, we must analyze the toxicology of its structural parents: chloroanilines
and ethoxyanilines (phenetidines), to predict its behavior.

Proposed Metabolic Activation Pathway

The toxicity of many anilines is not caused by the parent compound itself but by its metabolic
products. Metabolism typically occurs in the liver and involves enzymes from the Cytochrome
P450 superfamily. A probable metabolic pathway for 5-Chloro-2-ethoxyaniline involves two

key steps:

o N-hydroxylation: The amino group (-NH2) is oxidized to a hydroxylamino group (-NHOH).
This is a critical activation step.

o Further Oxidation/Conjugation: The hydroxylamine can be further oxidized to a nitroso
intermediate (-NO), which is highly reactive. These intermediates can bind to
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macromolecules like proteins and DNA. Alternatively, the molecule can undergo ring
hydroxylation or conjugation with sulfate or glucuronic acid for excretion.[5][6]

The reactive N-hydroxylated metabolite is a primary driver of hematotoxicity.
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Caption: Proposed metabolic pathway for 5-Chloro-2-ethoxyaniline.

Hematotoxicity: Methemoglobinemia

A hallmark toxic effect of anilines is methemoglobinemia, where the iron in hemoglobin is
oxidized from the ferrous (Fe2+) state to the ferric (Fe3+) state, rendering it incapable of
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transporting oxygen.[3] This condition leads to cyanosis (bluish skin) and, in severe cases, can
be fatal.[3] The N-hydroxy metabolite is a potent oxidizing agent responsible for this effect.
Studies on o0-, m-, and p-chloroaniline confirm that the hematopoietic system is a primary
target, with p-chloroaniline being the most potent inducer of methemoglobinemia.[7] It is highly
probable that 5-Chloro-2-ethoxyaniline shares this hazardous property.

Genotoxicity and Carcinogenicity

The potential for anilines to cause genetic damage and cancer is a significant concern.

e Mutagenicity: Data on the mutagenicity of closely related compounds is mixed. For example,
p-chloroaniline has shown positive results in various genotoxicity assays, while o- and m-
chloroaniline give inconsistent results.[7][8] 5-Chloro-o-toluidine, another analogue, did not
show mutagenic activity in Salmonella typhimurium.[9] This suggests that the specific
substitution pattern on the aniline ring is critical. Without direct testing, the mutagenic
potential of 5-Chloro-2-ethoxyaniline remains an open question, but it should be handled
as a suspected mutagen.

» Carcinogenicity: Long-term animal studies have shown that some chlorinated anilines are
carcinogenic. p-Chloroaniline caused sarcomas of the spleen in male rats and liver tumors in
male mice.[10] Similarly, 5-chloro-o-toluidine was found to be carcinogenic in mice, inducing
hemangiosarcomas and hepatocellular carcinomas.[11][12] The proposed mechanism
involves chronic tissue damage and regenerative cell proliferation driven by hematotoxicity,
particularly in the spleen, which is responsible for clearing damaged red blood cells.[8][10]
Based on this strong evidence from structurally similar chemicals, 5-Chloro-2-ethoxyaniline
should be considered a potential carcinogen.

Section 4: Key Experimental Protocols for
Toxicological Assessment

To definitively characterize the toxicology of a compound like 5-Chloro-2-ethoxyaniline,
standardized assays are required. These protocols are designed as self-validating systems to
ensure robust and reproducible data.
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Protocol: Bacterial Reverse Mutation Test (Ames Test -
OECD 471)

This initial screening test is fundamental for assessing mutagenic potential. It evaluates the
ability of a chemical to induce mutations in several strains of Salmonella typhimurium and
Escherichia coli.

Methodology:

o Strain Selection: Use a minimum of five bacterial strains (e.g., TA98, TA100, TA1535,
TA1537, and WP2 uvrA) that detect different types of mutations (frameshift vs. base-pair
substitutions).

e Metabolic Activation: Conduct the assay both with and without an exogenous metabolic
activation system (S9 fraction). The S9 fraction is prepared from the livers of rodents treated
with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/3-naphthoflavone
combination). This step is critical because, as discussed, many anilines are not mutagenic
until they are metabolically activated.

o Exposure: Bacteria, the test compound at various concentrations, and either the S9 mix or a
buffer are combined in a test tube.

¢ Plating: The mixture is poured onto minimal glucose agar plates. The minimal media lacks
histidine (for Salmonella) or tryptophan (for E. coli), so only bacteria that have undergone a
reverse mutation to regain their ability to synthesize the amino acid will grow.

¢ Incubation: Plates are incubated at 37°C for 48-72 hours.

e Scoring & Interpretation: The number of revertant colonies on the test plates is counted and
compared to the number on the negative (solvent) control plates. A dose-dependent increase
of at least two-fold over the background is typically considered a positive result. Positive
controls (known mutagens) must be run in parallel to validate the assay's sensitivity.
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Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Conclusion and Recommendations

While comprehensive toxicological data for 5-Chloro-2-ethoxyaniline is not fully available, a
robust assessment based on GHS classifications and structure-activity relationships with
related chloroanilines provides a clear warning. The compound is acutely toxic via oral, dermal,
and inhalation routes and poses a risk of severe eye damage.[1]

Mechanistically, its toxicity is likely driven by metabolic activation to reactive intermediates that
cause methemoglobinemia. Chronic exposure carries a suspected risk of carcinogenicity,
particularly targeting the spleen and liver, based on strong evidence from analogues.[10][11]
[12] Due to its structural alerts for mutagenicity, it should be handled with appropriate caution
until definitive data from assays like the Ames test are generated.

For all professionals working with this compound, the following are imperative:
o Engineering Controls: Use only in a certified chemical fume hood.

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and
chemical safety goggles with a face shield.
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» Handling: Avoid creating dust or aerosols. Have emergency procedures and materials (e.g.,
eye wash station) readily available.

Further research, including in vitro genotoxicity assays and in vivo acute toxicity studies, is
essential to fully delineate the toxicological profile of 5-Chloro-2-ethoxyaniline and replace
predictive assessments with definitive data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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